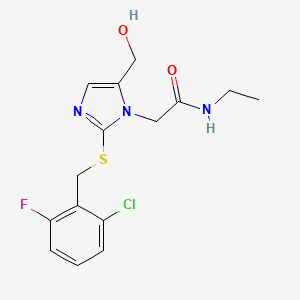

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Description

This compound is a structurally complex small molecule featuring an imidazole core substituted with a hydroxymethyl group at position 5, a thioether-linked 2-chloro-6-fluorobenzyl moiety at position 2, and an N-ethylacetamide side chain at position 1 of the imidazole ring. Its synthesis likely involves multi-step reactions, including thioether formation and acetamide coupling, as inferred from analogous pathways in and .

Properties

IUPAC Name |

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN3O2S/c1-2-18-14(22)7-20-10(8-21)6-19-15(20)23-9-11-12(16)4-3-5-13(11)17/h3-6,21H,2,7-9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAJNKLOKRWDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide , known by its CAS number 921820-65-7, is an organic molecule of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 387.9 g/mol. The compound features an imidazole ring, a thioether linkage, and a hydroxymethyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClFN₃O₃S |

| Molecular Weight | 387.9 g/mol |

| CAS Number | 921820-65-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The imidazole ring is known for its role in enzyme catalysis and receptor binding.

Interaction Studies

Research indicates that the compound can interact with enzymes related to lipid metabolism, which is crucial for understanding its therapeutic potential. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are pivotal in lipid biosynthesis, suggesting a role in managing metabolic disorders.

- Receptor Binding : Its structural features allow it to bind selectively to certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways.

Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it has potential antibacterial properties, making it a candidate for the development of new antibiotics.

- Anticancer Effects : The ability to modulate cell signaling pathways may provide therapeutic benefits in cancer treatment by inducing apoptosis in cancer cells.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Properties : A study demonstrated that the compound significantly inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Cancer Cell Line Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)thio-N-methylacetamide | Thioether linkage; acetamide group | Antimicrobial activity |

| 5-hydroxymethylimidazole | Imidazole ring; hydroxymethyl group | Antibacterial properties |

| N-(biphenylylmethyl)imidazoles | Imidazole core; biphenyl substituent | Angiotensin II receptor antagonists |

This table illustrates how the specific combination of functional groups in This compound may enhance its efficacy against certain biological targets compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below compares key structural features and hypothesized biological implications of the target compound with analogs from the provided evidence:

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to nitro or methyl substituents in analogs (e.g., ), which could enhance bioavailability.

- Halogen Effects: The 2-chloro-6-fluorobenzyl group may provide stronger π-π stacking and van der Waals interactions with hydrophobic enzyme pockets than non-halogenated benzyl groups (e.g., derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.